molecular formula C10H8N2O2 B12951863 Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate

Cat. No.: B12951863
M. Wt: 188.18 g/mol
InChI Key: ISHBZGFVLVORNA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-(4-cyano-3-pyridyl)prop-2-enoate is a high-purity chemical reagent designed for research and development applications. This compound features an electron-deficient acrylate backbone conjugated with a pyridyl system, making it a valuable synthetic intermediate. Its structure is closely related to other pyridyl acrylates, which are widely used in multi-component reactions to synthesize complex heterocyclic scaffolds, such as 2-amino-3-cyano-4H-pyran and thiopyran derivatives . These fused ring systems are privileged structures in medicinal chemistry and material science. The presence of both an ester and a nitrile group on the propenoate chain, along with the pyridine nitrogen, provides multiple sites for further chemical modification and cyclization. Compounds of this class serve as key precursors in the construction of various nitrogen-containing heterocycles with potential pharmacological activities . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl (E)-3-(4-cyanopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)3-2-9-7-12-5-4-8(9)6-11/h2-5,7H,1H3/b3-2+

InChI Key

ISHBZGFVLVORNA-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CN=C1)C#N

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate typically involves the reaction of 4-cyano-3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile and ester functional groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations:

  • Steric and Conformational Differences : Ethyl esters (e.g., ) introduce slight steric bulk compared to methyl esters, affecting crystallization and molecular packing . The syn-periplanar conformation in ’s compound contrasts with the planar pyridyl system in the target molecule.
  • Heterocyclic Variations : Pyrrole () and pyridone derivatives () exhibit distinct hydrogen-bonding capabilities and aromaticity, influencing their biological activity .

Physicochemical and Spectroscopic Properties

  • Melting Points: Methyl esters generally exhibit lower melting points than ethyl analogs due to reduced molecular symmetry. For example, methyl (E)-2-[(tert-butylamino)methyl]-3-(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)prop-2-enoate melts at 111–112°C , while ethyl derivatives (e.g., ) typically melt at higher temperatures.
  • Spectroscopic Signatures: IR: Ester carbonyl stretches appear near 1718–1720 cm⁻¹ (e.g., ), while cyano groups absorb at ~2200–2250 cm⁻¹ . NMR: The (E)-configured α,β-unsaturated esters show characteristic vinyl proton signals at δ 7.5–8.2 ppm (e.g., δ 8.17 in ) .

Crystallographic and Supramolecular Behavior

  • Hydrogen Bonding: Pyridyl nitrogen atoms participate in hydrogen-bonding networks, as seen in (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one (), which forms planar aggregates . The cyano group in the target compound may further stabilize crystal lattices through dipole interactions.
  • Conformational Rigidity: The planar pyridyl system in the target compound contrasts with the torsional flexibility of non-aromatic substituents (e.g., pyrrole in ), impacting crystal packing and solubility .

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